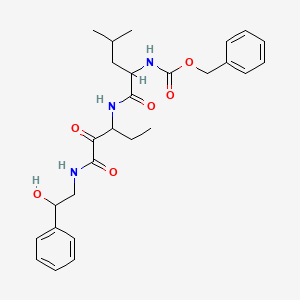

![molecular formula C26H28N2O6S B10770613 4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide](/img/structure/B10770613.png)

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of BGC201531 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Formation of the pyridine derivative: This involves the reaction of 5-methoxypyridine with appropriate reagents to form the desired pyridine derivative.

Coupling reaction: The pyridine derivative is then coupled with a phenoxymethyl group through a series of reactions involving reagents such as sodium hydride and dimethylformamide.

Formation of the furan derivative: The next step involves the formation of the furan derivative through a series of reactions, including the use of reagents like phenyl lithium and tetrahydrofuran.

Final coupling and sulfonamide formation: The final step involves coupling the furan derivative with a benzenesulphonamide group to form the final compound, BGC201531.

Chemical Reactions Analysis

BGC201531 undergoes various chemical reactions, including:

Oxidation: BGC201531 can undergo oxidation reactions, particularly at the methoxy group on the pyridine ring.

Reduction: Reduction reactions can occur at the carbonyl group in the furan ring.

Substitution: Substitution reactions can occur at the phenoxymethyl group, where different substituents can be introduced.

Hydrolysis: Hydrolysis reactions can occur at the sulfonamide group, leading to the formation of the corresponding sulfonic acid

Scientific Research Applications

Chemistry: In chemistry, BGC201531 is used as a tool compound to study the role of EP4 receptors in various chemical processes.

Biology: In biological research, BGC201531 is used to investigate the role of EP4 receptors in cellular signaling pathways and their impact on cellular functions.

Medicine: In medicine, BGC201531 is being explored as a potential therapeutic agent for treating migraine headaches and other conditions involving prostaglandin E2-induced vasodilatation.

Industry: In the pharmaceutical industry, BGC201531 is used in the development of new drugs targeting EP4 receptors .

Mechanism of Action

BGC201531 exerts its effects by selectively antagonizing the EP4 receptor, a subtype of the prostaglandin E2 receptor. By binding to the EP4 receptor, BGC201531 inhibits the action of prostaglandin E2, preventing it from causing vasodilatation and reducing the associated pain and inflammation. This mechanism makes BGC201531 a promising candidate for treating conditions like migraine headaches .

Comparison with Similar Compounds

BGC201531 is unique compared to other EP4 receptor antagonists due to its high selectivity and potency. Similar compounds include:

AH 23848: Another EP4 receptor antagonist, but with lower selectivity and potency compared to BGC201531.

GSK 269984A: A compound with similar EP4 receptor antagonistic properties but different chemical structure.

ONO-AE3-208: Another EP4 receptor antagonist with different pharmacokinetic properties

Properties

Molecular Formula |

C26H28N2O6S |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide |

InChI |

InChI=1S/C26H28N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-13,15,18,20,24H,14,16H2,1-3H3,(H,28,29) |

InChI Key |

BGXAOTTWXYPIQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC(O1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)

![2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)

![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)

![2-[[3,4-Dioxo-2-(pyridin-4-ylamino)cyclobuten-1-yl]amino]-2-(3-hydroxyphenyl)acetamide](/img/structure/B10770549.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)

![1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate](/img/structure/B10770556.png)

![[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate](/img/structure/B10770576.png)

![5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-4-(hydroxymethyl)-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10770578.png)

![3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B10770584.png)

![2-[4-[3-(4-Fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid](/img/structure/B10770598.png)

![2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid](/img/structure/B10770615.png)